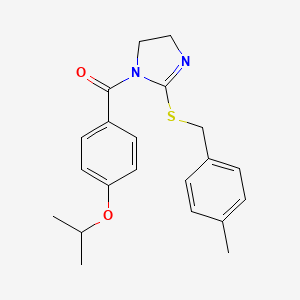

(4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a structurally complex molecule featuring:

- 4-isopropoxyphenyl group: Enhances solubility and steric bulk due to the isopropyl ether moiety.

- Dihydroimidazole ring: A pharmacophoric motif known for interactions with biological targets such as enzymes and receptors.

This compound’s unique combination of substituents positions it as a candidate for medicinal chemistry research, particularly in drug discovery targeting diseases influenced by imidazole-sensitive pathways.

Properties

IUPAC Name |

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-15(2)25-19-10-8-18(9-11-19)20(24)23-13-12-22-21(23)26-14-17-6-4-16(3)5-7-17/h4-11,15H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJVQSUXLINHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on existing research.

Structural Overview

The compound consists of:

- An imidazole ring , which is known for its presence in various bioactive compounds.

- A thioether linkage provided by the 4-methylbenzyl group, which may enhance biological interactions.

- An isopropoxyphenyl group that contributes to the compound's lipophilicity and potential receptor interactions.

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The specific biological activity of (4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is likely influenced by its unique structure. The following table summarizes the potential biological activities associated with similar compounds:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Imidazole derivatives | Imidazole ring | Antifungal, anticancer |

| Thioether derivatives | Thioether linkage | Antimicrobial |

| Isopropoxy-substituted phenols | Isopropoxy group | Anti-inflammatory |

The mechanism of action for (4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of target molecules. Additionally, the thioether group may participate in redox reactions, modulating the compound's biological effects.

Case Studies

Several studies have explored the biological activity of imidazole and thioether-containing compounds:

- Anticancer Activity : A study on thioether derivatives showed significant cytotoxic effects against various cancer cell lines, indicating the potential of similar compounds in cancer therapy .

- Antimicrobial Properties : Research has demonstrated that imidazole derivatives possess notable antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Compounds with isopropoxy substitutions have been linked to anti-inflammatory activity, suggesting that (4-isopropoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also exhibit such effects .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

*Note: Molecular formula and weight for the target compound are inferred from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.